1-Fluoropentadecane
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Overview
Description
1-Fluoropentadecane is an organic compound with the molecular formula C15H31F It is a member of the alkyl fluorides family, characterized by the presence of a fluorine atom attached to a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoropentadecane can be synthesized through several methods. One common approach involves the fluorination of pentadecane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to ensure selective fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized equipment to handle the reactive fluorine gas safely. The process often includes steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoropentadecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of pentadecane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pentadecanes.
Oxidation Reactions: Products include 1-fluoropentadecanol, 1-fluoropentadecanal, and 1-fluoropentadecanoic acid.
Reduction Reactions: The primary product is pentadecane.
Scientific Research Applications
1-Fluoropentadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the physical and chemical properties of long-chain hydrocarbons.
Biology: The compound is investigated for its potential biological activity and interactions with biological membranes.
Medicine: Research explores its potential use in drug delivery systems due to its lipophilic nature.
Industry: It is used in the development of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism of action of 1-fluoropentadecane involves its interaction with molecular targets through the fluorine atom. The presence of fluorine can influence the compound’s reactivity, stability, and interaction with other molecules. The pathways involved may include alterations in membrane fluidity and permeability, as well as specific binding interactions with proteins or enzymes.
Comparison with Similar Compounds
1-Fluoropentane: A shorter chain analog with similar chemical properties but different physical characteristics.
1-Fluorohexadecane: A longer chain analog with increased hydrophobicity and different reactivity.
1-Fluorododecane: Another long-chain alkyl fluoride with distinct applications and properties.
Uniqueness: 1-Fluoropentadecane is unique due to its specific chain length and the presence of a single fluorine atom. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1-fluoropentadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDLVHRJPXHJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526475 |
Source
|
Record name | 1-Fluoropentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80526475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555-17-5 |
Source
|
Record name | 1-Fluoropentadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1555-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoropentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80526475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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